molecular formula C11H13NO B181117 1-Benzoylpyrrolidine CAS No. 3389-54-6

1-Benzoylpyrrolidine

Cat. No. B181117
CAS RN: 3389-54-6
M. Wt: 175.23 g/mol
InChI Key: VIQDUCBDZPYNNX-UHFFFAOYSA-N
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Description

1-Benzoylpyrrolidine is a chemical compound with the molecular formula C11H13NO . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of 1-Benzoylpyrrolidine and its derivatives can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis conditions and reactions used can vary depending on the desired end product .


Molecular Structure Analysis

The molecular structure of 1-Benzoylpyrrolidine consists of a pyrrolidine ring attached to a benzoyl group . The exact structure can be determined using various spectroscopic techniques .


Chemical Reactions Analysis

1-Benzoylpyrrolidine can participate in various chemical reactions. For example, it can be hydroxylated with Aspergillus sp. and undergo stereo-selective esterification by a commercial lipase to produce optically-active 3-pyrrolidinol and its derivatives .


Physical And Chemical Properties Analysis

1-Benzoylpyrrolidine has a molecular weight of 175.23 g/mol . Other physical and chemical properties such as melting point, boiling point, and density can be determined using various analytical techniques .

Scientific Research Applications

Microbiological Transformations

1-Benzoylpyrrolidine undergoes microbiological transformations with fungi such as Aspergillus niger and Cunninghamella verticillala. These transformations lead to the production of hydroxy derivatives, which are significant in chemical synthesis (Parshikov et al., 1992).

Synthesis of Derivatives

This compound is used as a starting material in the synthesis of various chemical derivatives. For example, it is involved in the formation of γ-aminopropylpyrazoles and pyrimidines, demonstrating its utility in creating diverse chemical structures (Shvidenko et al., 2010).

Catalysis in Organic Synthesis

1-Benzoylpyrrolidine is used in Rh(III)-catalyzed coupling reactions with propargyl alcohols, facilitating efficient synthesis of complex organic compounds like (4-benzylidene)isochroman-1-one (Wang et al., 2013).

Study of Receptor Kinetics

In neuroscience research, derivatives of 1-Benzoylpyrrolidine have been studied for their effects on AMPA receptor kinetics, providing insights into synaptic response mechanisms (Arai et al., 1996).

Antimicrobial Evaluation

Novel derivatives of 1-Benzoylpyrrolidine have been synthesized and evaluated for their antibacterial and antifungal properties, indicating potential applications in pharmaceutical development (Elgemeie et al., 2017).

Structural Studies

X-ray diffraction studies have been conducted on derivatives of 1-Benzoylpyrrolidine to understand their molecular structures and interactions, crucial for the design of heterocyclic compounds (Rybakov et al., 2003).

Dynamic NMR Studies

1-Benzoylpyrrolidine and its derivatives have been studied using NMR spectroscopy to investigate the barriers of C-N rotation, which is significant in understanding molecular dynamics (Tafazzoli et al., 2008).

Synthesis of Cyclopalladated Complexes

2-Benzoylpyridine, related to 1-Benzoylpyrrolidine, has been used in the synthesis of cyclopalladated complexes, indicating its potential in coordination chemistry (Fuchita et al., 1982).

Preparation of Optically-Active Derivatives

1-Benzoylpyrrolidine has been used in the preparation of optically-active pyrrolidinol derivatives, highlighting its role in producing chiral compounds for various applications (Yamada et al., 2013).

Safety And Hazards

The safety and hazards associated with 1-Benzoylpyrrolidine are not fully known. It is recommended to handle this compound with appropriate safety precautions .

Future Directions

The future directions for research on 1-Benzoylpyrrolidine and its derivatives could include further exploration of their synthesis, chemical reactions, mechanisms of action, and potential applications in various fields. More research is also needed to fully understand the safety and hazards associated with these compounds .

properties

IUPAC Name

phenyl(pyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11(12-8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQDUCBDZPYNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359506
Record name 1-BENZOYLPYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoylpyrrolidine

CAS RN

3389-54-6
Record name 1-BENZOYLPYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

It has been found that presence of 2–3% glucose in the reaction mixture increases the yield. As shown in table 7, 73% of N-benzoyl-3-hydroxypyrrolidine can be obtained by hydroxylation of N-benzoylpyrrolidine (2 mM) with 3.9 g/L of cells of HXN-200 in the presence of glucose (3%).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Yield
3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
B Ho, N Castagnoli Jr - Journal of Medicinal Chemistry, 1980 - ACS Publications
… ether was added 1-benzoylpyrrolidine (10 mmol) at 0 C. The solution was allowed to warm … mmol) in 15 mL of ether at 0 C was added 1-benzoylpyrrolidine (0.875 g, 5 mmol) in 5 mL of …
Number of citations: 65 pubs.acs.org
S Yamada, H Shimada, R Yamada… - Biotechnology …, 2014 - Springer
… screened for microorganisms that effectively hydroxylate 1-benzoylpyrrolidine, and we isolated a … of 1-benzoylpyrrolidine and stereoselective enzymatic esterification (kinetic resolution). …
Number of citations: 1 link.springer.com
IA Parshikov, LV Modyanova, EV Dovgilivich… - Chemistry of …, 1992 - Springer
… The purpose of this study was to investigate the bydroxylation of l-benzoylpiperidine and 1-benzoylpyrrolidine by several cultures of microscopic fungi to obtain preparative amounts of …
Number of citations: 17 link.springer.com
F Wang, Z Qi, J Sun, X Zhang, X Li - Organic letters, 2013 - ACS Publications
… Cyclorhodation of 1-benzoylpyrrolidine (1a) affords intermediate A. Subsequent … In summary, we have developed Rh(II)-catalyzed C–H functionalization of 1-benzoylpyrrolidine with …
Number of citations: 71 pubs.acs.org
IA Parshikov, LV Modyanova, EV Dovgilevich… - Cheminform, 1993 - elibrary.ru
MICROBIOLOGICAL TRANSFORMATIONS OF NITROGEN-CONTAINING HETEROCYCLIC COMPOUNDS. PART 3. MICROBIOLOGICAL SYNTHESIS OF HYDROXY DERIVATIVES OF …
Number of citations: 11 elibrary.ru
T Wang, J Guo, H Wang, H Guo, D Jia, W Zhang… - Journal of …, 2018 - Elsevier
… Initially, 1-benzoylpyrrolidine-2,5-dione 1a and phenylboronic acid 2a were chosen as model … Optimization of reaction conditions for Suzuki-Miyaura reaction of 1-benzoylpyrrolidine-2,5-…
Number of citations: 17 www.sciencedirect.com
SN Lakeev, IZ Mullagalin, FZ Galin… - Russian chemical …, 2002 - Springer
Optically active keto stabilized sulfur ylide was synthesized from L-proline. The reactions of the ylide with methyl acrylate and methyl vinyl ketone afforded 1,2-disubstituted …
Number of citations: 11 link.springer.com
CY Cai, L Li, F Xu, Q Shen - Chinese Science Bulletin, 2010 - Springer
Heterobimetallic clusters of Na 8 Ln(O t Bu) 10 (OH) (Ln = ytterbium, europium, samarium and neodymium) are found to be useful catalysts for amidation of aldehydes with amines …
Number of citations: 13 link.springer.com
IA Parshikov, LV Modyanova… - KHIMIYA …, 1992 - … SOEDINENIYA LATVIAN INST …
Number of citations: 6
IA Parshikov, LV Modyanova, EV Dovgilevich… - Chemistry of Heterocyclic …, 1992
Number of citations: 5

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